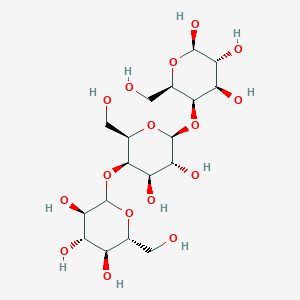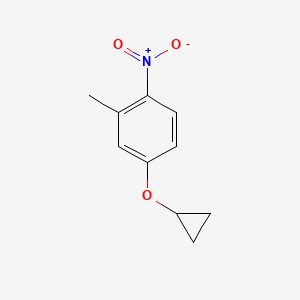
bis(1-Chloropropan-2-yl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-Chloropropan-2-yl) hydrogen phosphate is a chemical compound with the molecular formula C₆H₁₃Cl₂O₄PThis compound is characterized by the presence of two chlorine atoms and a phosphate group, making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
Target of Action
Bis(1-Chloropropan-2-yl) hydrogen phosphate, also known as Bis-(1-chloro-2-propyl)phosphate, is a complex compound with a molecular formula of C6H13Cl2O4P The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
This compound is a metabolite of Tris (1-chloro-2-propyl) Phosphate . It’s involved in biochemical pathways related to flame retardancy. The compound is used in polyurethane (PU) rigid and flexible foam, PVC, EVA, phenolics, and epoxy resin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-Chloropropan-2-yl) hydrogen phosphate typically involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C₃H₇ClO+POCl₃→(C₃H₆Cl)2PO₄H+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Bis(1-Chloropropan-2-yl) hydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of phosphoric acid and 1-chloro-2-propanol.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts can be used to facilitate hydrolysis and other reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid and 1-chloro-2-propanol are the primary products of hydrolysis.
Scientific Research Applications
Bis(1-Chloropropan-2-yl) hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolite of flame retardants.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tris(1-chloro-2-propyl) phosphate: A related compound used as a flame retardant with similar chemical properties.
Bis(1-chloroprop-2-yl) (1-Hydroxyprop-2-yl) phosphate: Another related compound with different functional groups and applications.
Uniqueness
Bis(1-Chloropropan-2-yl) hydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its dual chlorine atoms and phosphate group make it a valuable intermediate in the synthesis of other organophosphorus compounds. Additionally, its role as a metabolite of flame retardants highlights its importance in both industrial and biological contexts .
Properties
IUPAC Name |
bis(1-chloropropan-2-yl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAZVDXWSKZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(O)OC(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274172 |
Source


|
| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789440-10-4 |
Source


|
| Record name | Bis(2-chloro-1-methylethyl) hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=789440-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1-Chloropropan-2-yl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)



